molecular formula C16H15BrN2O2S B2486908 3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 361160-16-9

3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2486908
CAS RN: 361160-16-9
M. Wt: 379.27
InChI Key: OQOYKUXGHSGUGP-UHFFFAOYSA-N
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Description

3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies.

Scientific Research Applications

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is also known as 1,3-diazole. Due to its unique structure, imidazole displays both acidic and basic properties. It serves as a core component in various natural products, including histidine, purine, histamine, and DNA-based structures .

Pharmacological Activities

Imidazole derivatives have gained prominence in drug development due to their diverse biological activities. Let’s explore some of the key applications:

a. Antibacterial and Antimycobacterial Activity: Several imidazole derivatives exhibit antibacterial and antimycobacterial properties. For instance, compounds 1a and 1b demonstrated good antimicrobial potential .

b. Anti-Inflammatory Effects: Imidazole derivatives have been investigated for their anti-inflammatory activity. These compounds may modulate inflammatory pathways and provide therapeutic benefits.

c. Antitumor Properties: Certain imidazole derivatives show promise as antitumor agents. Researchers continue to explore their potential in cancer therapy.

d. Antidiabetic Activity: Imidazole-based compounds have been studied for their effects on glucose metabolism and insulin sensitivity. They may contribute to managing diabetes.

e. Antiviral Effects: Imidazole derivatives, such as enviroxime, possess antiviral properties. These compounds may inhibit viral replication.

f. Antioxidant Potential: Some imidazole derivatives exhibit antioxidant activity, protecting cells from oxidative stress.

g. Anti-amoebic and Antihelmintic Activity: Researchers have investigated imidazole derivatives as potential treatments for parasitic infections.

h. Ulcerogenic Activity: Imidazole-containing compounds like omeprazole and pantoprazole are used as antiulcer drugs.

Conclusion

Imidazole derivatives continue to be an essential area of research, with potential applications across various therapeutic fields. Their multifaceted properties make them valuable candidates for drug development . If you need further details or have additional questions, feel free to ask!

properties

IUPAC Name

3-bromo-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-16(2)7-11-13(12(20)8-16)22-15(18-11)19-14(21)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOYKUXGHSGUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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